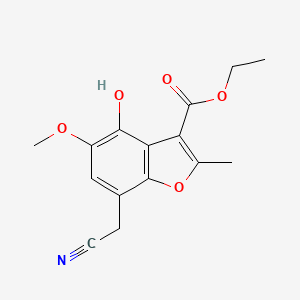
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, also known as CDMB, is a synthetic compound that has been studied extensively for its potential applications in scientific research. CDMB is a benzofuran derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Wirkmechanismus
The mechanism of action of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but studies have shown that it acts on various cellular targets. ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular signaling pathways. Additionally, ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. It has also been shown to have antimicrobial activity, making it a potential candidate for use in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its ability to selectively target certain cellular pathways. Additionally, ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been shown to have low toxicity, making it a safer candidate for use in research studies. However, one limitation of using ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate. One area of research that has shown promise is the use of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in cancer treatment. Further studies are needed to fully understand the mechanism of action of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in cancer cells and to determine its efficacy in vivo. Additionally, research on the potential applications of ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate in other areas, such as neuroprotection and antimicrobial activity, should be continued.
Synthesemethoden
Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a variety of methods, including the reaction of 7-hydroxy-4-methoxy-2-methyl-1-benzofuran-3-carboxylic acid with cyanomethyl bromide and triethylamine. Other methods of synthesis have also been explored, including the use of different reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been studied extensively for its potential applications in scientific research. One area of research where ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has shown promise is in the field of cancer research. Studies have shown that ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has anti-cancer properties, making it a potential candidate for use in cancer treatment. Other areas of research where ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has been studied include neuroprotection, anti-inflammatory effects, and antimicrobial activity.
Eigenschaften
IUPAC Name |
ethyl 7-(cyanomethyl)-4-hydroxy-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-4-20-15(18)11-8(2)21-14-9(5-6-16)7-10(19-3)13(17)12(11)14/h7,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUSYCKISCQTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2CC#N)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-carbethoxy-4-hydroxy-5-methoxy-7-cyanomethylbenzofuran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6122810.png)
![1-{2-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6122820.png)
![N-(3-chlorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6122826.png)
![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![methyl 4-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-4-oxobutanoate](/img/structure/B6122839.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)
![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)